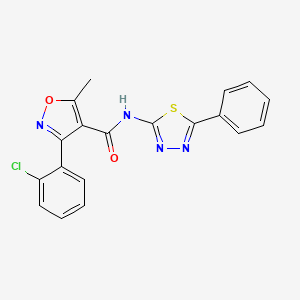

3-(2-chlorophenyl)-5-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

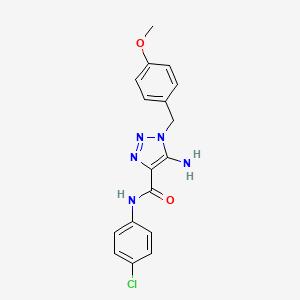

The compound is a complex organic molecule that contains several functional groups and rings, including a chlorophenyl group, a methyl group, a phenyl group, a thiadiazolyl group, an oxazole group, and a carboxamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the thiadiazole ring could be formed through the reaction of a thiosemicarbazide with a suitable electrophile .Molecular Structure Analysis

The molecule contains several heterocyclic rings, which are rings that contain atoms of at least two different elements. These include a thiadiazole ring, which contains two nitrogen atoms and one sulfur atom, and an oxazole ring, which contains one oxygen atom and one nitrogen atom .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the carboxamide group could potentially undergo hydrolysis, and the chlorophenyl group could potentially undergo nucleophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and thiadiazole groups could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .Applications De Recherche Scientifique

Biological Activities

Antibacterial and Antifungal Properties: Schiff bases, including this compound, have demonstrated antibacterial and antifungal activities. They inhibit the growth of pathogenic microorganisms, making them potential candidates for drug development .

Antioxidant Effects: The compound’s antioxidant properties are crucial in protecting cells from oxidative stress. It scavenges free radicals, reducing cellular damage and potentially contributing to disease prevention.

Cytotoxicity: Researchers have investigated its cytotoxic effects against cancer cells. Understanding its impact on cell viability is essential for potential cancer therapies.

Interaction with Single-Stranded DNA: The compound interacts with single-stranded DNA, which could have implications in gene regulation and drug design. Investigating its binding affinity and specificity is crucial .

Corrosion Inhibition

Protecting Metals in Aggressive Environments: Schiff bases are explored as organic inhibitors for metal corrosion. In corrosive environments, they form protective layers on metal surfaces, preventing degradation. The compound’s chemical structure plays a vital role in its effectiveness as a corrosion inhibitor .

Materials Science and Engineering

Coordination Chemistry: Due to their ease of preparation and tunability, Schiff bases readily form stable complexes with metal ions. These complexes find applications in materials science, catalysis, and electrochemical sensing .

Organic Photovoltaic Materials: Schiff bases can be incorporated into organic photovoltaic devices. Their electronic properties make them promising candidates for improving solar cell efficiency.

Biomedical Research

Receptor for AGE (RAGE) Inhibition: A related compound inhibited the expression of RAGE (receptor for advanced glycation end products) in cells. RAGE is implicated in neurodegenerative diseases, and inhibiting it may have therapeutic potential .

Al Zoubi, W., Mohamed, S. G., Al-Hamdani, A. A. S., Mahendradhanya, A. P., & Ko, Y. G. (2018). Acyclic and cyclic imines and their metal complexes: recent progress in biomaterials and corrosion applications. RSC Advances, 8, 23294-23318. Link MDPI. (2020). Design and Synthesis of New Benzo[d]thiazole Derivatives as Potential Anti-Alzheimer Agents. Molecules, 25(22), 5391. Link

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN4O2S/c1-11-15(16(24-26-11)13-9-5-6-10-14(13)20)17(25)21-19-23-22-18(27-19)12-7-3-2-4-8-12/h2-10H,1H3,(H,21,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZRTEIKWQSISK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-3-(2-methylallyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2418703.png)

![4-({[(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoic acid](/img/structure/B2418704.png)

![1-methyl-9-phenethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-quinone](/img/structure/B2418705.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2418706.png)

![4-acetamido-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2418710.png)